Gypsogenin

Descripción general

Descripción

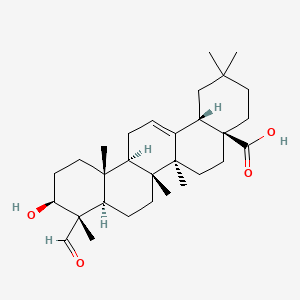

La gipsogenina es un compuesto triterpenoide pentacíclico que ha ganado considerable atención debido a sus posibles propiedades terapéuticas, particularmente en la investigación contra el cáncer. Se deriva de la hidrólisis de saponinas que se encuentran en diversas especies de plantas, como la Saponaria vaccaria. La gipsogenina es conocida por su compleja estructura y actividades biológicas, lo que la convierte en un compuesto valioso en la química medicinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La gipsogenina se puede sintetizar mediante la hidrólisis de mezclas de saponinas obtenidas de plantas como la Saponaria vaccaria. El proceso implica la extracción de saponinas utilizando solventes como el metanol, seguido de la hidrólisis para producir gipsogenina .

Métodos de producción industrial: La producción industrial de gipsogenina típicamente implica la extracción a gran escala de fuentes vegetales. Las semillas de Saponaria vaccaria se muelen y se extraen con solventes como el éter dietílico y el metanol. Las saponinas extraídas se hidrolizan luego para producir gipsogenina .

Análisis De Reacciones Químicas

Tipos de reacciones: La gipsogenina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones a menudo se emplean para modificar sus grupos funcionales y mejorar su actividad biológica .

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden utilizar para oxidar la gipsogenina, lo que lleva a la formación de derivados oxidados.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comúnmente utilizados para convertir la gipsogenina en formas reducidas.

Sustitución: Se pueden introducir varios nucleófilos a la gipsogenina en condiciones ácidas o básicas para formar derivados sustituidos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de la gipsogenina, cada uno con actividades biológicas distintas .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Gypsogenin and its derivatives have been extensively studied for their anti-cancer effects. Recent research highlights the following key findings:

- Cytotoxic Activity : this compound exhibits notable cytotoxicity against various human tumor cell lines. A study synthesized thirty-two this compound derivatives, which showed improved anti-cancer activity compared to the parent compound, with many derivatives demonstrating low micromolar IC50 values against cancer cells .

- Mechanisms of Action : this compound triggers apoptosis in cancer cells through multiple pathways. For instance, certain derivatives were shown to induce cell cycle arrest in the S phase and activate apoptotic pathways, leading to significant increases in apoptosis ratios in treated cells .

- Inhibition of Tumor Growth : In vivo studies using mouse models have demonstrated that this compound can inhibit the growth and metastasis of tumors. For example, a study on Lewis lung cancer models indicated that this compound significantly reduced tumor weight and lung metastasis compared to control groups . The mechanism was linked to the inhibition of angiogenesis and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for developing more effective anti-cancer agents. Modifications at specific functional groups have been shown to enhance biological activity:

- Functional Group Modifications : Research indicates that introducing amide groups at the C-28 position and various substituents at the C-23 position can significantly improve anti-cancer efficacy . The structure-activity relationship studies are essential for guiding future drug design efforts.

Antimicrobial and Other Biological Activities

Besides its anti-cancer properties, this compound also exhibits antimicrobial activity. Studies have reported its effectiveness against various pathogens, indicating potential applications in treating infections alongside cancer therapies .

Case Studies and Experimental Evidence

Several case studies provide insight into the therapeutic potential of this compound:

Mecanismo De Acción

La gipsogenina ejerce sus efectos a través de múltiples objetivos moleculares y vías. Se ha demostrado que inhibe la angiogénesis tumoral e induce la apoptosis en las células cancerosas. Los objetivos moleculares clave incluyen el P53 mutante y el factor de crecimiento endotelial vascular (VEGF), que están regulados negativamente por la gipsogenina . El compuesto también interrumpe las membranas celulares, lo que lleva a un aumento de la permeabilidad y la muerte celular .

Comparación Con Compuestos Similares

La gipsogenina forma parte de la familia de los triterpenos pentacíclicos, que incluye compuestos como el ácido oleanólico, el ácido glicirretínico, el ácido ursólico, el ácido betulínico y el celastrol . En comparación con estos compuestos, la gipsogenina tiene características estructurales y actividades biológicas únicas que la convierten en una candidata valiosa para la investigación contra el cáncer. Su capacidad para modular múltiples objetivos moleculares y vías la diferencia de otros triterpenos .

Compuestos similares:

- Ácido oleanólico

- Ácido glicirretínico

- Ácido ursólico

- Ácido betulínico

- Celastrol

Las propiedades únicas y las diversas aplicaciones de la gipsogenina la convierten en un compuesto de gran interés en varios campos científicos. Su potencial en la terapia contra el cáncer, en particular, destaca su importancia en la química medicinal y el desarrollo de fármacos.

Actividad Biológica

Gypsogenin is a naturally occurring pentacyclic triterpene saponin derived from the roots of Gypsophila paniculata, commonly known as Baby's Breath. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cytotoxicity against various human cancer cell lines. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic properties against several human cancer cell lines. The effectiveness of this compound can be quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 10.4 |

| Saos-2 | 7.8 |

| HeLa | 22.4 |

| LOVO | >30 |

| HepG2 | 10.0 |

| SKOV3 | 9.7 |

These results indicate that this compound is particularly effective against Saos-2 cells, with an IC50 value of 7.8 µM, suggesting a strong potential for further investigation in therapeutic applications targeting osteosarcoma and other malignancies .

The cytotoxic effects of this compound are believed to be mediated through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that saponins, including this compound, can disrupt cellular membranes and interfere with intracellular signaling pathways crucial for cell survival . Specifically, this compound's interaction with membrane components may enhance the efficacy of certain chemotherapeutic agents by increasing their uptake into cancer cells.

Case Studies

A notable study investigated the combination of this compound with targeted toxins in cancer therapy. The research demonstrated that when combined with epidermal growth factor (EGF)-targeted toxins, this compound significantly increased the cytotoxicity of these agents against EGFR-expressing tumors. This synergistic effect could potentially allow for lower doses of toxins while maintaining therapeutic efficacy, thereby reducing side effects associated with high-dose treatments .

Comparative Analysis with Other Saponins

To contextualize the biological activity of this compound, it is beneficial to compare its cytotoxic effects with those of other well-studied saponins:

| Saponin | Source | IC50 (µM) - HeLa | IC50 (µM) - MCF-7 |

|---|---|---|---|

| This compound | Gypsophila paniculata | 22.4 | N/A |

| Diosgenin | Dioscorea spp. | 15.0 | 20.0 |

| Ginsenoside Rk1 | Panax ginseng | 37.0 | 20.0 |

This comparison illustrates that while this compound shows moderate cytotoxicity in HeLa cells, other saponins like diosgenin exhibit comparable or superior effects in different cancer cell lines .

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCWDVPABYZMC-MYPRUECHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026577 | |

| Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-14-5 | |

| Record name | Gypsogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypsogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GYPSOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9SGC905J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.